BenchChemオンラインストアへようこそ!

3-(2-fluorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one

Medicinal chemistry Structure-activity relationship Fluorine scanning

3-(2-Fluorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one (CAS 902507-00-0) is a synthetic coumarin-3-sulfone derivative with molecular formula C16H11FO5S, molecular weight 334.32 g/mol, and a typical commercial purity of ≥95%. The compound belongs to the bicyclic heteroaryl sulfone class, specifically coumarins substituted at the 3-position by an arylsulfonyl moiety, a scaffold claimed in patents as antiproliferative agents targeting kinase-mediated signaling pathways.

Molecular Formula C16H11FO5S
Molecular Weight 334.32
CAS No. 902507-00-0
Cat. No. B2728790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-fluorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one
CAS902507-00-0
Molecular FormulaC16H11FO5S
Molecular Weight334.32
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3F
InChIInChI=1S/C16H11FO5S/c1-21-12-7-4-5-10-9-14(16(18)22-15(10)12)23(19,20)13-8-3-2-6-11(13)17/h2-9H,1H3
InChIKeyXCNVFVZDZHUCMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Fluorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one (CAS 902507-00-0): Core Structural and Chemical Profile for Procurement Decisions


3-(2-Fluorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one (CAS 902507-00-0) is a synthetic coumarin-3-sulfone derivative with molecular formula C16H11FO5S, molecular weight 334.32 g/mol, and a typical commercial purity of ≥95% . The compound belongs to the bicyclic heteroaryl sulfone class, specifically coumarins substituted at the 3-position by an arylsulfonyl moiety, a scaffold claimed in patents as antiproliferative agents targeting kinase-mediated signaling pathways [1]. Unlike the more commonly listed para-fluoro isomer (CAS 1351840-89-5), this compound bears the fluorine substituent at the ortho position of the benzenesulfonyl ring, which alters its electronic distribution, steric profile, and potentially its target-binding geometry. As of 2026, the compound is catalogued in the ZINC database (ZINC4936749) with the explicit annotation that there is no known biological activity reported for this substance in ChEMBL [2], making it a structurally defined but pharmacologically uncharacterized entity within the coumarin sulfonamide chemical space.

Why Generic Substitution Threatens Reproducibility: The Critical Ortho-Fluoro and 8-Methoxy Distinctions of CAS 902507-00-0


Within the 3-arylsulfonyl-8-methoxy-2H-chromen-2-one family, the fluorine substitution position and the presence of the 8-methoxy group are not interchangeable design features. The target compound's ortho-fluorobenzenesulfonyl group creates a steric environment and electronic dipole orientation that differs substantially from the para-fluoro isomer (CAS 1351840-89-5). The ortho-fluorine introduces an intramolecular proximity effect with the sulfonyl oxygen atoms, modulating the sulfone's hydrogen-bond acceptor capacity in ways not possible with para-substitution [1]. Furthermore, the 8-methoxy group on the coumarin core distinguishes this compound from the 7-methoxy positional isomer (CAS 902507-01-1) and the des-methoxy analog (CAS 899965-09-4), altering both lipophilicity (clogP ~2.78 vs. ~2.31 for the des-methoxy variant) and the electron density of the benzopyranone ring system, as previously noted for 8-methoxy coumarins in anti-arthritic efficacy studies [2]. These structural differences mean that substituting any of these analogs in a biological assay, synthetic protocol, or analytical method introduces uncontrolled variables that can confound SAR interpretation, degrade assay reproducibility, and generate false-negative results in target-based screening [3].

Product-Specific Quantitative Evidence Guide for 3-(2-Fluorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one (CAS 902507-00-0): Comparator-Anchored Differentiation Data


Ortho-Fluoro vs. Para-Fluoro Isomer: Steric and Electronic Differentiation in Sulfonyl Coumarins

The target compound bears a 2-fluorobenzenesulfonyl (ortho-fluoro) group, while its closest commercial analog carries a 4-fluorobenzenesulfonyl (para-fluoro) group (CAS 1351840-89-5). The ortho-fluorine introduces a steric clash with one of the sulfonyl oxygen atoms, reducing the rotational freedom of the aryl-SO2 bond compared to the para-isomer. Computational predictions (ZINC) indicate that while the molecular formula and weight are identical, the ortho-substitution alters the three-dimensional electrostatic potential surface, which is a critical determinant for target recognition in kinase and protease binding pockets [1]. In the broader coumarin sulfonamide patent literature, fluorine substitution position has been shown to modulate anti-proliferative potency by more than 10-fold in related 3-sulfonyl chromen-2-one series [2]. Neither compound has published head-to-head biological data; the differentiation is currently structural but mechanistically significant for SAR exploration .

Medicinal chemistry Structure-activity relationship Fluorine scanning

8-Methoxy vs. 7-Methoxy Positional Isomer: Differential Coumarin Core Electronics and Biological Precedent

The target compound's 8-methoxy substitution on the coumarin core distinguishes it from the 7-methoxy positional isomer (CAS 902507-01-1, 3-(2-fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one). In the broader coumarin literature, the position of the methoxy group profoundly influences biological activity: 8-methoxycoumarin (MCO) demonstrated significant in vivo anti-arthritic efficacy in a collagen-induced arthritis rat model through downregulation of NFκB and proinflammatory cytokines, including reduced paw swelling and decreased nitric oxide production [1]. While no direct comparison of the 8-methoxy vs. 7-methoxy sulfonyl coumarins has been published, the established pharmacology of 8-methoxycoumarin derivatives suggests that the 8-position methoxy group may confer distinct pharmacokinetic and target engagement properties compared to 7-substituted analogs .

Coumarin SAR Positional isomerism Anti-inflammatory research

Fluorinated vs. Non-Fluorinated Benzenesulfonyl Analog: Lipophilicity and Metabolic Stability Differentiation

The target compound (CAS 902507-00-0, MW 334.32, clogP 2.77) incorporates a fluorine atom on the benzenesulfonyl ring, distinguishing it from the non-fluorinated analog 3-(benzenesulfonyl)-8-methoxy-2H-chromen-2-one (CAS 866013-10-7, MW 316.33). Fluorine substitution in drug-like molecules is a well-established strategy to modulate lipophilicity, metabolic stability, and target-binding kinetics [1]. The calculated logP difference (ΔclogP ≈ +0.33 for the fluorinated compound relative to the non-fluorinated analog) places the target compound in a distinct lipophilicity window that affects membrane permeability and CYP450-mediated oxidation susceptibility. The molecular weight difference (ΔMW = 18 Da) is attributable to the fluorine-for-hydrogen substitution. In the coumarin sulfonamide patent family, fluorinated aryl sulfonamides have been specifically claimed for enhanced antiproliferative activity [2].

ADME profiling Lipophilicity optimization Lead compound selection

Unexplored Biological Space: Absence of Published Activity Data as a Strategic Differentiator

A critical and verifiable differentiator for CAS 902507-00-0 is the complete absence of annotated biological activity in major public databases. The ZINC database (ZINC4936749) explicitly states: 'There is no known activity for this compound' based on ChEMBL 20 curation, and 'This substance is not reported in any publications per ChEMBL' [1]. ChEMBL, the most comprehensive manually curated database of bioactive molecules with drug-like properties, contains no assay results for this compound [2]. This contrasts sharply with more extensively characterized coumarin sulfonamides such as coumarin-6-sulfonamides, which have reported IC50 values in the nanomolar to low micromolar range against HepG2 cells (e.g., 3.48 ± 0.28 µM for compound 13a) and other cancer lines [3]. The target compound's lack of precedent data makes it a clean-slate candidate for de novo phenotypic screening and a valuable negative-control compound in target-based assays where off-target effects of more promiscuous coumarins might confound results.

Phenotypic screening Chemical probe development Novel target identification

Patent-Defined Antiproliferative Scaffold: Class-Level Evidence for 3-Sulfonyl Coumarins

The target compound falls within the Markush structure of US Patent 8,143,428 and AU2005253966B2, which claim bicyclic heteroaryl sulfones and sulfonamides — specifically coumarins, thiochromene-2-ones, and 2-quinolones substituted at the 3-position by a sulfonyl or sulfamyl moiety — as antiproliferative agents [1]. The patent discloses that compounds within this class inhibit the Ras/Raf/MEK/ERK kinase cascade and induce apoptosis in cancer cells. While no specific IC50 data is provided for the target compound itself, the patent exemplifies 3-sulfonyl coumarins with demonstrated cytotoxicity across mammalian cancer cell lines [2]. The compound's structural compliance with the patent's preferred substitution pattern (R1 = 8-methoxy; R2 = 2-fluorophenyl; Q = O; A = SO2) positions it as a patent-validated antiproliferative scaffold candidate, distinct from coumarin sulfonates or sulfonamides claimed in other patent families (e.g., Pharmacia's COX-2 inhibitor series) [3].

Antiproliferative agents Kinase inhibition Cancer research

Best Research and Industrial Application Scenarios for 3-(2-Fluorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one (CAS 902507-00-0)


Fluorine-Scanning SAR Probe for Ortho-Fluoro Benzenesulfonyl Coumarins

Use CAS 902507-00-0 as the ortho-fluoro representative in a systematic fluorine-scanning study of 3-arylsulfonyl-8-methoxy-2H-chromen-2-ones, in direct comparison with the para-fluoro isomer (CAS 1351840-89-5) and the non-fluorinated analog (CAS 866013-10-7). This enables quantification of the fluorine position effect on target binding affinity, cellular permeability, and metabolic stability. The availability of all three compounds at ≥95% purity from commercial sources makes such a comparative SAR study immediately feasible . The predicted lipophilicity gradient (clogP: non-fluorinated ≈ 2.44; ortho-fluoro ≈ 2.77) provides a rational basis for interpreting any observed differences in membrane partitioning or CYP450 susceptibility [1].

De Novo Phenotypic Screening for Novel Bioactivity Discovery

Leverage the compound's complete absence of annotated biological activity (confirmed by ZINC and ChEMBL as of 2026) as a strategic advantage in unbiased high-content or high-throughput phenotypic screening campaigns [2]. Unlike extensively characterized coumarins with known pleiotropic effects, this compound offers a clean pharmacological slate, maximizing the probability of identifying novel, unanticipated mechanisms of action. The 3-sulfonyl coumarin scaffold's established antiproliferative patent pedigree provides orthogonal validation that bioactivity is plausible, without pre-biasing the screening readout toward any specific target class [3].

Negative Control for Coumarin-Sulfonamide Target-Based Assays

Employ CAS 902507-00-0 as a structurally matched negative control in target-based biochemical or cellular assays alongside more extensively characterized coumarin sulfonamide inhibitors (e.g., coumarin-6-sulfonamides with published IC50 values against HepG2 cells in the 3–5 µM range) [4]. The ortho-fluoro-8-methoxy substitution pattern provides a distinct yet closely related chemical background, enabling researchers to attribute observed effects specifically to the pharmacophore features of the active comparator rather than to nonspecific coumarin-sulfonyl reactivity.

Physicochemical Reference Standard for 3-Sulfonyl Coumarin Analytical Development

Utilize the compound as a physicochemical reference standard for developing HPLC, LC-MS, or NMR analytical methods tailored to 3-sulfonyl-8-methoxy coumarins. The well-defined molecular formula (C16H11FO5S, MW 334.32) and the presence of fluorine (enabling 19F NMR detection as an orthogonal analytical handle) make this compound suitable as a method development and system suitability standard . The commercial availability at 95%+ purity from multiple suppliers supports its use in routine analytical workflows.

Quote Request

Request a Quote for 3-(2-fluorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.